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Long-Term Safety of Novel Integrase Inhibitors:
A Comparative Guide

The advent of integrase strand transfer inhibitors (INSTIs) has revolutionized the management
of HIV-1 infection, offering potent viral suppression and a favorable tolerability profile. As their
use becomes more widespread and long-term data accumulates, a comprehensive
understanding of their safety profile is crucial for clinicians and researchers. This guide
provides a comparative analysis of the long-term safety of novel integrase inhibitors, focusing
on key adverse events and supported by data from pivotal clinical trials.

Comparative Safety Profile of Novel Integrase
Inhibitors

The long-term safety of novel INSTIs, including bictegravir, cabotegravir, and dolutegravir, has
been extensively studied in numerous clinical trials. While generally well-tolerated, certain
adverse events have been associated with this class of antiretrovirals. The following tables
summarize the quantitative data on key safety concerns: neuropsychiatric events, weight gain,
and cardiometabolic effects.

Neuropsychiatric Adverse Events

Neuropsychiatric adverse events (NPAES), such as insomnia, anxiety, and depression, have
been reported with INSTI use. The incidence and discontinuation rates due to NPAEs vary
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among different agents.

Integrase Inhibitor

Discontinuation
Rate due to NPAEs

Study Population

Study

] Treatment- Large French cohort
Dolutegravir 2.7% ) ]
experienced patients study[1][2]
) ) Treatment- Large French cohort
Elvitegravir 1.3% ) )
experienced patients study[1][2]
) Treatment- Large French cohort
Raltegravir 1.7%

experienced patients

study[1][2]

Weight Gain and Cardiometabolic Effects

Weight gain has emerged as a significant concern with some novel INSTIs. This can be
associated with an increased risk of developing metabolic syndrome, diabetes, and
hypertension. The REPRIEVE study provided valuable insights into the cardiometabolic
complications associated with switching to an INSTI-based regimen.

Hazard Ratio (95%

Outcome cl) Study Population Study
Patients switching to

Obesity 1.32 (1.07 - 1.47) an INSTI-containing REPRIEVE][3]
regimen
Patients switching to

Diabetes 1.38 (1.10 - 1.69) an INSTI-containing REPRIEVE][3]

regimen

Patients switching to

Hypertension 1.38 (1.13-1.61) an INSTI-containing REPRIEVE[3]

regimen

Patients switching to

Metabolic Syndrome 1.15(1.00 - 1.31) an INSTI-containing REPRIEVE][3]

regimen

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.semanticscholar.org/paper/Off-target-effects-of-HIV-integrase-strand-transfer-Smith-Cai/141118da62177fba6eaebf601584aa87435c2168
https://pmc.ncbi.nlm.nih.gov/articles/PMC7004278/
https://www.semanticscholar.org/paper/Off-target-effects-of-HIV-integrase-strand-transfer-Smith-Cai/141118da62177fba6eaebf601584aa87435c2168
https://pmc.ncbi.nlm.nih.gov/articles/PMC7004278/
https://www.semanticscholar.org/paper/Off-target-effects-of-HIV-integrase-strand-transfer-Smith-Cai/141118da62177fba6eaebf601584aa87435c2168
https://pmc.ncbi.nlm.nih.gov/articles/PMC7004278/
https://www.askgileadmedical.com/docs/biktarvy/biktarvy-efficacy-and-safety-in-hiv-1-infected-virologically-suppressed-participants
https://www.askgileadmedical.com/docs/biktarvy/biktarvy-efficacy-and-safety-in-hiv-1-infected-virologically-suppressed-participants
https://www.askgileadmedical.com/docs/biktarvy/biktarvy-efficacy-and-safety-in-hiv-1-infected-virologically-suppressed-participants
https://www.askgileadmedical.com/docs/biktarvy/biktarvy-efficacy-and-safety-in-hiv-1-infected-virologically-suppressed-participants
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Experimental Protocols of Key Clinical Trials

The data presented in this guide are derived from well-designed and rigorously conducted
clinical trials. Understanding the methodologies of these studies is essential for interpreting the
results accurately.

SINGLE Study

The SINGLE study was a phase 3, randomized, double-blind, non-inferiority trial that compared
the efficacy and safety of a dolutegravir-based regimen to an efavirenz-based regimen in
treatment-naive HIV-1-infected adults.[4]

Participants: Antiretroviral-naive adults with HIV-1 RNA >=1000 copies/mL.

Intervention:

o Arm 1: Dolutegravir (50 mg) + abacavir/lamivudine (600 mg/300 mg) once daily.

o Arm 2: Efavirenz/emtricitabine/tenofovir disoproxil fumarate (600 mg/200 mg/300 mg)
once daily.

Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week 48.

Key Safety Assessments: Incidence of adverse events, laboratory abnormalities, and
discontinuations due to adverse events.

Study 102

Study 102 was a phase 3, randomized, double-blind trial comparing the safety and efficacy of
an elvitegravir-based single-tablet regimen to a standard-of-care efavirenz-based regimen in
treatment-naive HIV-1-infected adults.[5]

o Participants: Treatment-naive HIV-1-infected adults with HIV-1 RNA >5000 copies/mL.
« Intervention:

o Arm 1: Elvitegravir (150 mg)/cobicistat (150 mg)/emtricitabine (200 mg)/tenofovir disoproxil
fumarate (300 mg) single-tablet regimen once daily.
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o Arm 2: Efavirenz (600 mg)/emtricitabine (200 mg)/tenofovir disoproxil fumarate (300 mg)
single-tablet regimen once dalily.

e Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week 48.

o Key Safety Assessments: Adverse events, laboratory parameters, and body composition
changes.

GS-US-380-1844 Study

This was a phase 3, randomized, double-blind study that evaluated the safety and efficacy of
switching virologically suppressed adults from a dolutegravir-based regimen to a bictegravir-
based single-tablet regimen.[3][6]

Participants: Virologically suppressed (HIV-1 RNA <50 copies/mL) adults on a stable
regimen of dolutegravir + abacavir/lamivudine.

e Intervention:

o Arm 1: Switch to bictegravir (50 mg)/emtricitabine (200 mg)/tenofovir alafenamide (25 mg)
single-tablet regimen once daily.

o Arm 2: Continue dolutegravir + abacavir/lamivudine.
e Primary Endpoint: Proportion of participants with HIV-1 RNA =50 copies/mL at week 48.

o Key Safety Assessments: Incidence and severity of adverse events, changes in renal and
bone biomarkers.

GS-US-380-1878 Study

This phase 3, randomized, open-label study assessed the safety and efficacy of switching
virologically suppressed adults from a boosted protease inhibitor-based regimen to a
bictegravir-based single-tablet regimen.[7][8]

o Participants: Virologically suppressed adults on a stable regimen of a boosted protease
inhibitor (atazanavir or darunavir) plus two nucleoside reverse transcriptase inhibitors.
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¢ Intervention:

o Arm 1: Switch to bictegravir (50 mg)/emtricitabine (200 mg)/tenofovir alafenamide (25 mg)
single-tablet regimen once dalily.

o Arm 2: Continue the boosted protease inhibitor-based regimen.
e Primary Endpoint: Proportion of participants with HIV-1 RNA =50 copies/mL at week 48.

o Key Safety Assessments: Adverse events, changes in lipid profiles, and patient-reported
outcomes.

Signaling Pathways and Mechanisms

Understanding the mechanisms by which integrase inhibitors exert their effects, both on- and
off-target, is crucial for predicting and managing potential long-term adverse events.

Mechanism of Action of Integrase Inhibitors

Integrase inhibitors block the strand transfer step of HIV-1 DNA integration into the host cell
genome, a critical step in the viral replication cycle. This targeted action is a key reason for
their high efficacy and generally favorable safety profile, as they do not have a human
analogue.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12392868?utm_src=pdf-body-img
https://www.benchchem.com/product/b12392868?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. Off target effects of HIV integrase strand transfer inhibitors in cell and animal models: a
scoping review. | Semantic Scholar [semanticscholar.org]

2. Recent advances in the development of integrase inhibitors for HIV treatment - PMC
[pmc.ncbi.nlm.nih.gov]

3. For HCP's | Biktarvy® (BIC/FTC/TAF) Efficacy and Safety in HIV-1 Infected Virologically
Suppressed Participants [askgileadmedical.com]

4. Brief Report: Dolutegravir Plus Abacavir/Lamivudine for the Treatment of HIV-1 Infection in
Antiretroviral Therapy-Naive Patients: Week 96 and Week 144 Results From the SINGLE
Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

5. Co-formulated elvitegravir, cobicistat, emtricitabine, and tenofovir versus co-formulated
efavirenz, emtricitabine, and tenofovir for initial treatment of HIV-1 infection: a randomised,
double-blind, phase 3 trial, analysis of results after 48 weeks - PubMed
[pubmed.ncbi.nim.nih.gov]

6. Efficacy and safety of switch to bictegravir/emtricitabine/tenofovir alafenamide from
dolutegravir/abacavir/lamivudine: Results from an open-label extension of a phase 3
randomized, double-blind, multicenter, active-controlled, non-inferiority study - PMC
[pmc.ncbi.nlm.nih.gov]

7. gilead.com [gilead.com]
8. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [assessing the long-term safety profile of novel integrase
inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12392868#assessing-the-long-term-safety-profile-of-
novel-integrase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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